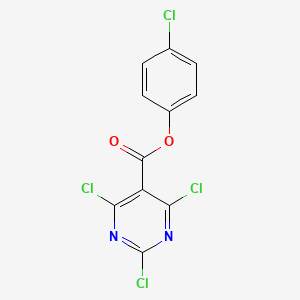

4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate

CAS No.: 87848-03-1

Cat. No.: VC17321046

Molecular Formula: C11H4Cl4N2O2

Molecular Weight: 338.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87848-03-1 |

|---|---|

| Molecular Formula | C11H4Cl4N2O2 |

| Molecular Weight | 338.0 g/mol |

| IUPAC Name | (4-chlorophenyl) 2,4,6-trichloropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C11H4Cl4N2O2/c12-5-1-3-6(4-2-5)19-10(18)7-8(13)16-11(15)17-9(7)14/h1-4H |

| Standard InChI Key | XIBVGIBTKHACHL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate belongs to the pyrimidine family, featuring a six-membered aromatic ring with alternating nitrogen atoms at positions 1, 3, and 5. The compound is substituted at three positions on the pyrimidine ring with chlorine atoms (2, 4, and 6) and at position 5 with a carboxylate ester group linked to a 4-chlorophenyl moiety. This arrangement confers significant electron-withdrawing effects, influencing its reactivity in nucleophilic substitution and cross-coupling reactions .

The molecular formula is C₁₁H₅Cl₄N₂O₂, with a molecular weight of 346.98 g/mol (calculated from atomic masses). Structural analogs such as 2,4,6-trichloropyrimidine-5-carbaldehyde (CAS 50270-27-4) and methyl 2,4,6-trichloropyrimidine-5-carboxylate (CAS 87846-94-4) share similar halogenation patterns but differ in their functional groups, providing insights into the electronic and steric effects of the 4-chlorophenyl ester substituent .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound remain unreported, related trichloropyrimidine derivatives exhibit monoclinic crystal systems with halogen bonding interactions. Fourier-transform infrared (FT-IR) spectroscopy of analogous compounds reveals characteristic stretches for C–Cl (550–650 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C–N (1350–1450 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would theoretically show distinct signals for the pyrimidine ring protons (δ 8.5–9.0 ppm in ¹H NMR) and carbonyl carbons (δ 165–170 ppm in ¹³C NMR), though experimental data are currently lacking.

Synthetic Pathways and Optimization

Esterification with 4-Chlorophenol

The final esterification step involves coupling 2,4,6-trichloropyrimidine-5-carboxylic acid with 4-chlorophenol. This is typically achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or via acid chloride intermediates. For example, treatment of the carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which subsequently reacts with 4-chlorophenol in the presence of a base (e.g., pyridine) to yield the target ester .

Optimization Challenges:

-

Selectivity: Competing reactions at the electron-deficient pyrimidine ring require careful control of reaction conditions to prevent over-chlorination or decomposition.

-

Purity: Post-synthesis distillation or recrystallization is essential to remove residual phosphorus compounds, which may sublimate during purification .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability but is sensitive to hydrolysis under alkaline conditions due to the ester linkage. Storage recommendations include:

-

Temperature: <4°C under inert atmosphere (argon or nitrogen)

-

Light Sensitivity: Amber glass containers to prevent photolytic dechlorination

-

Incompatibilities: Strong oxidizers, bases, and reactive metals (e.g., sodium)

Industrial and Research Applications

Agrochemical Intermediates

The trichloropyrimidine core is a recognized building block in herbicide and fungicide development. For instance, chlorinated pyrimidines are precursors to sulfonylurea herbicides, which inhibit acetolactate synthase in plants . The 4-chlorophenyl group may enhance lipid solubility, improving foliar absorption in crop protection formulations.

Pharmaceutical Synthesis

In medicinal chemistry, halogenated pyrimidines serve as:

-

Kinase Inhibitors: Targeting ATP-binding pockets due to structural mimicry of purine bases

-

Anticancer Agents: DNA incorporation leading to chain termination (e.g., 5-fluorouracil analogs)

-

Antiviral Compounds: Inhibition of viral polymerase enzymes through steric hindrance

The ester functionality in 4-chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate provides a handle for prodrug development, enabling controlled release of active metabolites.

Material Science Applications

Potential uses include:

-

Liquid Crystals: Halogenated aromatics contribute to anisotropic phase behavior

-

Polymer Additives: Flame retardancy through radical scavenging during combustion

-

Coordination Chemistry: Ligand design for transition metal catalysts

| Hazard Category | GHS Pictogram | Signal Word |

|---|---|---|

| Acute Toxicity (Oral) | Skull & Crossbones | Danger |

| Skin Corrosion/Irritation | Corrosion | Danger |

| Serious Eye Damage | Corrosion | Danger |

| Aquatic Toxicity | Environment | Warning |

Exposure Controls

| Parameter | Requirement |

|---|---|

| Engineering Controls | Fume hood (0.5 m/s face velocity) |

| Personal Protective Equipment (PPE) | Nitrile gloves, chemical goggles, Tyvek® suits |

| Respiratory Protection | NIOSH-approved N95/P100 for dusts |

| Hygiene Measures | Prohibit eating/drinking in lab areas |

Emergency Procedures

-

Inhalation: Remove to fresh air; administer oxygen if breathing is labored

-

Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing

-

Eye Exposure: Flush with lukewarm water for 30 minutes; seek immediate ophthalmologist consultation

-

Spill Management: Absorb with inert material (vermiculite); dispose as hazardous waste

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume